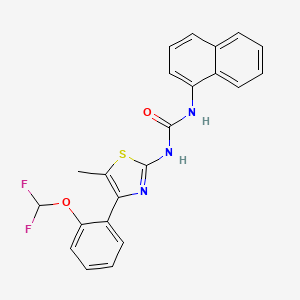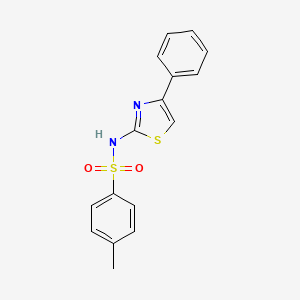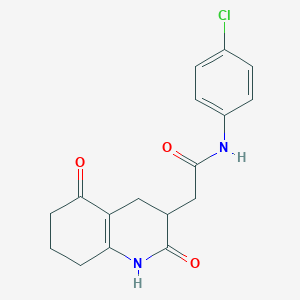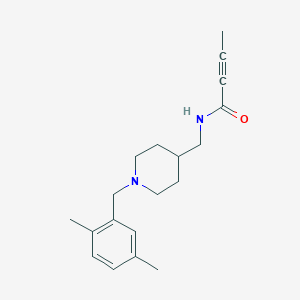amino}-2-oxoethyl)benzamide](/img/structure/B11034917.png)
N-(2-{[1-(cyclohexylcarbamoyl)cyclohexyl](1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino}-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is synthesized by reacting 4-aminoantipyrine and benzoylisothiocyanate in an equimolar ratio.
- The compound has been characterized using single crystal X-ray diffraction (XRD) analysis .
- Notably, it contains a carbonyl moiety and two nitrogen atoms in its pentacyclic structure, enhancing its aromaticity.
N-(2-{1-(cyclohexylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide: is a complex organic compound with a unique structure.
Preparation Methods
- The synthetic route involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate.
- The industrial production methods may vary, but this reaction provides a straightforward approach to obtaining the compound.
Chemical Reactions Analysis
- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
- Major products depend on the specific reaction conditions.
N-(2-{1-(cyclohexylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide: can undergo various reactions:
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other compounds.
Biology: Investigated for potential biological activities (e.g., anti-inflammatory, analgesic, and anticancer effects).
Medicine: May have therapeutic applications.
Industry: Used in dye and pigment preparation, analytical reagents, and chemo-sensors.
Mechanism of Action
- The exact mechanism remains an active area of research.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, its unique structure sets it apart.
- Further research could explore related compounds and their properties.
Properties
Molecular Formula |
C33H41N5O4 |
|---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
N-[2-[[1-(cyclohexylcarbamoyl)cyclohexyl]-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C33H41N5O4/c1-24-29(31(41)38(36(24)2)27-19-11-5-12-20-27)37(28(39)23-34-30(40)25-15-7-3-8-16-25)33(21-13-6-14-22-33)32(42)35-26-17-9-4-10-18-26/h3,5,7-8,11-12,15-16,19-20,26H,4,6,9-10,13-14,17-18,21-23H2,1-2H3,(H,34,40)(H,35,42) |
InChI Key |
OASKUHCXKAUAKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C(=O)CNC(=O)C3=CC=CC=C3)C4(CCCCC4)C(=O)NC5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-6-methylsulfanyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11,13,15-heptaene-4,17-dione](/img/structure/B11034838.png)
![N-(2-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11034845.png)
![dimethyl 2-[2,2,6-trimethyl-1-(naphthalen-2-ylcarbonyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11034856.png)
![(1Z)-8-fluoro-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11034862.png)

![N-(4-isopropylphenyl)-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine](/img/structure/B11034872.png)

![(1Z)-8-ethoxy-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11034876.png)





![5-benzyl-6-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B11034898.png)
